molecular formula C11H11N2O2- B11825878 1-(3-methyl-4-oxido-1H-quinoxalin-2-yl)ethanone

1-(3-methyl-4-oxido-1H-quinoxalin-2-yl)ethanone

Cat. No.: B11825878
M. Wt: 203.22 g/mol
InChI Key: RADOKIKTDVKGMT-UHFFFAOYSA-N
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Description

1-(3-methyl-4-oxido-1H-quinoxalin-2-yl)ethanone is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methyl-4-oxido-1H-quinoxalin-2-yl)ethanone typically involves the functionalization of quinoxalin-2(1H)-one derivatives. One common method includes the alkylation of quinoxalin-2(1H)-one with hydrocarbons using di-tert-butyl peroxide (DTBP) as an alkoxyl radical mediator for hydrogen atom transfer . Another approach involves the direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation, which includes arylation, alkylation, acylation, and other reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methodologies used in laboratory synthesis can be scaled up for industrial applications, involving similar reaction conditions and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(3-methyl-4-oxido-1H-quinoxalin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-(3-methyl-4-oxido-1H-quinoxalin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, its antitumor activity is linked to the inhibition of certain enzymes and signaling pathways . The compound’s ability to undergo various functionalization reactions also contributes to its biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-methyl-4-oxido-1H-quinoxalin-2-yl)ethanone stands out due to its specific functional groups that allow for unique chemical reactions and biological activities. Its ability to undergo direct C–H functionalization and oxidative coupling reactions makes it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C11H11N2O2-

Molecular Weight

203.22 g/mol

IUPAC Name

1-(3-methyl-4-oxido-1H-quinoxalin-2-yl)ethanone

InChI

InChI=1S/C11H11N2O2/c1-7-11(8(2)14)12-9-5-3-4-6-10(9)13(7)15/h3-6,12H,1-2H3/q-1

InChI Key

RADOKIKTDVKGMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC=CC=C2N1[O-])C(=O)C

Origin of Product

United States

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